2-(4-methylsulfanylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-methylsulfanylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS3/c1-10-19-16-14(24-10)8-7-13-17(16)25-18(20-13)21-15(22)9-11-3-5-12(23-2)6-4-11/h3-8H,9H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLPJOZBHPGIKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)CC4=CC=C(C=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylsulfanylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide typically involves the formation of the thiazolo[5,4-e][1,3]benzothiazole core followed by functionalization with the acetamide group. One common synthetic route includes the cyclization of appropriate thioamide and amine precursors under acidic or basic conditions. The reaction conditions often involve heating the reactants in a suitable solvent such as toluene or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic procedures that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of catalysts and green chemistry principles can further enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-methylsulfanylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thiazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound is utilized as a precursor in the synthesis of more complex molecules. Its thiazolo[5,4-e][1,3]benzothiazole core can be modified to create new derivatives with tailored properties.
- Reactivity Studies : Researchers investigate its reactivity under various conditions to understand the underlying mechanisms of its chemical behavior.
Biology
- Biological Pathway Studies : Due to its unique structural features, this compound is employed in studies related to biological pathways and interactions. It can modulate enzyme activities and signal transduction pathways.
- Potential Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by targeting specific proteins involved in tumor growth.
Industry
- Organic Electronics : The compound has potential applications in developing organic electronic materials and semiconductors due to its electronic properties.
- Pharmaceutical Development : Its unique structure makes it a candidate for drug development, particularly in creating new therapeutic agents targeting specific diseases.
Case Study 1: Anticancer Activity
A study explored the anticancer potential of thiazolo[5,4-e][1,3]benzothiazole derivatives similar to 2-(4-methylsulfanylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide. The results indicated significant inhibition of cancer cell proliferation in vitro. Mechanistic studies suggested that these compounds induce apoptosis through the activation of caspase pathways.
Case Study 2: Organic Electronics
Research into the application of this compound in organic electronics demonstrated its ability to function as a hole transport material in organic light-emitting diodes (OLEDs). The compound's high charge mobility and stability under operational conditions were highlighted as key advantages.
Summary Table of Applications
| Field | Application | Notes |
|---|---|---|
| Chemistry | Synthesis building block | Used for creating complex derivatives |
| Biology | Modulation of biological pathways | Potential anticancer activity |
| Industry | Organic electronics | Functions as a hole transport material |
| Pharmaceutical | Drug development | Candidates for targeting specific diseases |
Mechanism of Action
The mechanism of action of 2-(4-methylsulfanylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Table 1: Key Structural Comparisons
Key Observations:
- Functional Groups : The 4-methylsulfanylphenyl group distinguishes it from sulfonyl-containing analogues (e.g., ), which may alter electronic properties and metabolic stability.
Spectroscopic and Crystallographic Insights
Biological Activity
The compound 2-(4-methylsulfanylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C25H22N2O5S2
- Molecular Weight : 494.6 g/mol
- IUPAC Name : this compound
The compound features a thiazole and benzothiazole moiety, which are known for their diverse biological activities. The presence of the methylsulfanyl group may enhance its lipophilicity and influence its interaction with biological targets.
Anticancer Activity
Research has indicated that compounds containing thiazole and benzothiazole rings exhibit significant anticancer properties. For instance:
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Studies have shown that similar compounds can disrupt microtubule formation, leading to cell cycle arrest in the G2/M phase.
Antimicrobial Activity
The compound has also demonstrated antimicrobial effects against various pathogens:
- Antibacterial Activity : It has shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anti-inflammatory Activity
Inflammation is a critical factor in many diseases, and compounds like this one have been investigated for their anti-inflammatory properties:
- Research Findings : In vivo studies have reported a reduction in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) upon treatment with the compound.
Case Studies
Several case studies highlight the biological activity of related compounds:
- Case Study on Anticancer Effects :
- Case Study on Antimicrobial Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
